molecular formula C8H14O2S2 B1675560 (S)-lipoic acid CAS No. 1200-22-2

(S)-lipoic acid

Cat. No.: B1675560
CAS No.: 1200-22-2
M. Wt: 206.3 g/mol
InChI Key: AGBQKNBQESQNJD-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipoic acid (LA), also known as α-lipoic acid or thioctic acid, is an organosulfur compound that functions as an essential cofactor for several mitochondrial multienzyme complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are critical for energy metabolism . Its unique value in research stems from its potent, multifaceted antioxidant properties. Lipoic acid and its reduced form, dihydrolipoic acid (DHLA), form a powerful redox couple that can directly scavenge a variety of reactive oxygen and nitrogen species, chelate redox-active metals, and regenerate other endogenous antioxidants like vitamin C, vitamin E, and glutathione . This "antioxidant of antioxidants" role makes it an ideal tool for studying oxidative stress models . Furthermore, its amphiphilic nature allows for distribution in both aqueous and lipid environments, and it is one of the few antioxidants capable of crossing the blood-brain barrier, facilitating research in neurological disorders . Beyond antioxidant research, lipoic acid is widely used to investigate anti-inflammatory pathways, as it has been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines and adhesion molecules . Its metal-chelating ability is also applied in studies on heavy metal toxicity, as it can form stable complexes with metals such as Pb, Cu, Cd, Hg, and Fe . Researchers utilize lipoic acid in various fields, including exploring mechanisms for diabetic neuropathy, metabolic syndrome, neurodegenerative diseases, and liver conditions . This product is provided for research applications in a high-purity form to ensure experimental reliability and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3S)-dithiolan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@H]1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904735
Record name (S)-Lipoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.24e-01 g/L
Record name (S)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1077-27-6
Record name (S)-Thioctic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Lipoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Lipoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-alpha-Lipoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOCTIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2Y905FQ57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Stereoselective Synthesis via Diastereomeric Salt Formation

The stereoselective synthesis of R(+)-α-lipoic acid involves resolving racemic 6,8-dihalooctanoic acid using optically active bases. In the method described by US6864374B2, S(−)-α-methylbenzylamine reacts with racemic 6,8-dichlorooctanoic acid to form diastereomeric salts. Fractional crystallization isolates the R(+)-6,8-dichlorooctanoic acid-S(−)-α-methylbenzylamine salt, which is subsequently acidolyzed to yield the enantiomerically pure intermediate. This process achieves >98% enantiomeric excess (ee) with a crystallization yield of 68–72%.

The purified R(+)-6,8-dichlorooctanoic acid undergoes esterification (e.g., methyl or ethyl ester formation) followed by phase transfer catalysis. Alkali disulfide (Na₂S₂) in aqueous solution reacts with the esterified intermediate in the presence of quaternary ammonium catalysts, such as tetrabutylammonium bromide, at 50–55°C. Final hydrolysis of the lipoic acid ester produces R(+)-α-lipoic acid with an overall yield of 58–63%.

Table 1: Key Parameters in Stereoselective Synthesis

Parameter Value/Range
Crystallization yield 68–72%
Phase transfer temperature 50–55°C
Overall yield 58–63%
Enantiomeric excess >98%

Surfactant-Assisted Hydrolysis of Lipoic Acid Esters

CN102558142A discloses a hydrolysis method using anionic surfactants as catalysts. Sodium dodecyl sulfate (SDS) or calcium dodecylbenzenesulfonate accelerates the alkaline hydrolysis of lipoic acid ethyl ester. For example, 0.14 g SDS (0.0005 mol) catalyzes the reaction of 24.8 g ethyl ester (0.1 mol) with 10% NaOH at 50°C for 8 hours, yielding 71% crude lipoic acid (97.1% purity). The surfactant reduces interfacial tension, enhancing contact between the aqueous base and organic ester phase.

Table 2: Surfactant-Catalyzed Hydrolysis Performance

Surfactant Yield (%) Purity (%)
Ammonium lauryl sulfate 71 97.1
Calcium dodecylbenzenesulfonate 85 97.5

Multi-Step Organic Synthesis via Halogenation and Cyclization

CN113754630A outlines a 9-step synthesis starting from N-(4-bromobutyl)phthalimide. Key steps include:

  • Zinc-mediated coupling : Formation of a zinc bromide intermediate with 3-{[2-(trimethylsilyl)ethoxy]methoxy}propionyl chloride.
  • Hydrazinolysis : Cleavage of phthalimide protecting groups.
  • Iodination : Reaction with 2,4,6-triphenylpyran iodide.
  • Oxidation and sulfhydrylation : Introduction of thiol groups using thiourea.
  • Oxidative cyclization : O₂/FeCl₃ or I₂/KI-mediated formation of the dithiolane ring.

This route achieves an overall yield of 42–48% but requires stringent temperature control (35–120°C across steps) and expensive palladium catalysts.

Biosynthetic Pathways of Lipoic Acid

Biosynthesis of lipoic acid occurs naturally in prokaryotes and eukaryotes, with recent studies revealing novel bacterial pathways and evolutionary insights.

Mitochondrial Lipoate Assembly in Eukaryotes

In human mitochondria, lipoate synthesis involves:

  • Octanoyl-ACP production : Mitochondrial fatty acid synthesis (FAS II) generates octanoyl-acyl carrier protein (ACP).
  • Octanoyl transfer : Lipoyl(octanoyl) transferase 2 (LIPT2) transfers octanoate to glycine cleavage H-protein.
  • Sulfur insertion : Lipoic acid synthetase (LIAS), an iron-sulfur cluster enzyme, inserts two sulfur atoms at C6 and C8 positions.
  • Lipoate transfer : Lipoyltransferase 1 (LIPT1) attaches lipoate to 2-oxoacid dehydrogenases.

LIAS mutations cause combined deficiencies in glycine cleavage and energy metabolism, manifesting as neonatal encephalopathy and cardiomyopathy.

Novel Bacterial sLpl(AB)–LipS1/S2 Pathway

Tanabe et al. (2023) identified a bacterial pathway involving:

  • sLpl(AB) ligase : Attaches octanoate/lipoate to apo-proteins.
  • LipS1/S2 : Radical SAM proteins inserting sulfur atoms.

This pathway operates in Thermus thermophilus and Deinococcus radiodurans, with LipS1/S2 showing 34% sequence similarity to archaeal homologs. The system enables de novo lipoate synthesis without scavenging from the environment, representing an evolutionary bridge between archaeal and bacterial systems.

Table 3: Comparison of Biosynthetic Pathways

Feature Mitochondrial Bacterial sLpl(AB)–LipS1/S2
Key enzymes LIAS, LIPT1 sLpl(AB), LipS1/S2
Sulfur source Cysteine Cysteine (predicted)
Evolutionary origin α-Proteobacterial Archaeal-derived
Required cofactors Fe-S clusters Fe-S clusters, SAM

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Chemical synthesis : Phase transfer catalysis offers the highest yield (63%) but requires chiral resolution steps. Surfactant-assisted hydrolysis balances yield (85%) and operational simplicity.
  • Biosynthesis : Bacterial pathways yield <10 mg/L in lab cultures, limiting industrial application.

Environmental and Economic Considerations

  • Surfactant methods reduce solvent waste compared to multi-step syntheses.
  • Biosynthesis avoids toxic halogenated intermediates but faces challenges in protein expression and purification.

Stereochemical Control

  • Diastereomeric salt resolution achieves >98% ee for R(+)-lipoic acid.
  • Enzymatic methods theoretically permit 100% ee but require engineered ligases.

Scientific Research Applications

Diabetes Management

Mechanisms and Efficacy

Lipoic acid has been extensively studied for its potential benefits in managing diabetes and its complications. It enhances insulin sensitivity and promotes glucose uptake in muscle tissues, making it beneficial for both insulin-resistant and insulin-sensitive individuals. Research indicates that lipoic acid can stimulate the translocation of glucose transporters to the cell membrane and enhance the phosphorylation of insulin receptor substrates, which are critical for effective glucose metabolism .

Clinical Studies

  • A clinical trial involving 31 participants demonstrated that daily supplementation with 600 mg of lipoic acid over 24 weeks resulted in significant weight loss and fat reduction, particularly among women and those with higher initial body weights .
  • Another study highlighted its effectiveness in alleviating symptoms of diabetic neuropathy by improving microcirculation and reducing oxidative stress in patients .

Cardiovascular Health

Protective Effects

Lipoic acid exhibits cardioprotective properties by modulating oxidative stress and improving endothelial function. It has been shown to reduce blood pressure and improve lipid profiles in various animal models .

Preclinical Findings

  • In rodent models, lipoic acid administration has been linked to decreased oxidative damage in cardiac tissues and improved heart function following ischemic events .
  • Its antioxidant properties help mitigate the effects of hyperglycemia-induced vascular complications, making it a candidate for adjunct therapy in cardiovascular diseases associated with diabetes .

Cancer Therapy

Antitumor Properties

Emerging evidence suggests that lipoic acid may have anticancer effects by inhibiting tumor cell proliferation and enhancing apoptosis in cancerous cells. It appears to interfere with the metabolic pathways that cancer cells exploit for growth, particularly through the modulation of pyruvate dehydrogenase activity .

Research Insights

  • Preclinical studies have demonstrated that lipoic acid can inhibit aerobic glycolysis (the Warburg effect) in cancer cells, potentially leading to reduced tumor growth .
  • Clinical observations indicate that lipoic acid supplementation may improve the quality of life for cancer patients by reducing oxidative stress and inflammation during treatment .

Neuroprotection

Cognitive Benefits

Lipoic acid has shown promise in protecting against neurodegenerative diseases due to its ability to cross the blood-brain barrier and exert antioxidant effects within the central nervous system. It enhances cognitive function by improving neuronal insulin signaling and reducing oxidative stress .

Experimental Evidence

  • Studies using high-fat diet-induced models have found that lipoic acid treatment preserved synaptic plasticity and improved cognitive function by enhancing glucose metabolism in the brain .
  • Research indicates that lipoic acid can mitigate age-related cognitive decline by modulating redox status and promoting neuronal health through various signaling pathways .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Diabetes ManagementEnhances insulin sensitivity; promotes glucose uptakeSignificant weight loss; improved neuropathy symptoms
Cardiovascular HealthReduces oxidative stress; improves endothelial functionDecreased blood pressure; improved lipid profiles
Cancer TherapyInhibits tumor growth; enhances apoptosisReduced tumor proliferation; improved quality of life for patients
NeuroprotectionProtects neurons; improves cognitive functionPreserved synaptic plasticity; enhanced glucose metabolism

Comparison with Similar Compounds

Enantiomers: R-LA vs. S-LA

Property R-LA (Natural) S-LA (Synthetic)
Bioavailability ~50–60% (higher absorption) ~30% (lower efficacy)
Activity Co-factor for mitochondrial enzymes; enhances insulin sensitivity May inhibit R-LA’s effects; less studied
Stability Degrades above room temperature unless stabilized Stabilizes racemic mixtures but reduces efficacy

Key Findings :

  • R-LA is 2–5× more potent than the racemic (50/50 R/S) form in improving glucose uptake and reducing oxidative stress .
  • S-LA lacks therapeutic benefits and may interfere with R-LA’s enzyme-binding capacity .

Alpha-Linolenic Acid (ALA Confounder)

Despite shared acronyms, alpha-linolenic acid (ALA, an omega-3 fatty acid) is structurally and functionally distinct from α-lipoic acid:

  • Structure: Alpha-linolenic acid is an 18-carbon polyunsaturated fat (C18:3n-3), whereas α-lipoic acid is a disulfide-derived compound .
  • Function: Alpha-linolenic acid supports cardiovascular health and anti-inflammatory eicosanoid synthesis, while α-lipoic acid focuses on mitochondrial energy production and redox balance .

Other Antioxidants: Glutathione, Vitamin C, and Vitamin E

Compound Solubility Key Mechanism Clinical Advantages/Disadvantages
ALA Amphiphilic Regenerates GSH, vitamins C/E; activates Nrf2 Crosses blood-brain barrier; short half-life (~30 min)
Glutathione Water-soluble Direct ROS scavenger; detoxifies xenobiotics Poor oral absorption; requires IV/IM administration
Vitamin C Water-soluble Regenerates vitamin E; collagen synthesis Limited fat solubility; excess causes GI distress
Vitamin E Fat-soluble Protects lipid membranes from oxidation No redox recycling; high doses increase bleeding risk

Synergy : ALA enhances intracellular GSH by 30–70% in vitro and in vivo, outperforming standalone antioxidants in neuroprotection .

Dihydrolipoic Acid (DHLA)

DHLA, the reduced form of ALA, exhibits superior antioxidant capacity but is unstable in physiological conditions:

  • Activity: Directly scavenges hydroxyl radicals and regenerates ubiquinol (CoQ10) .
  • Limitation : Rapidly oxidizes back to ALA, limiting its use in supplements .

Pharmacokinetic and Formulation Challenges

Comparatively:

  • Nanoformulations: Liposomal and halloysite nanotube-encapsulated ALA improve bioavailability to >80% and extend half-life to 2–4 hours .
  • Racemic Mixtures : Marketed supplements often use racemic ALA, but pure R-LA formulations are 2× more effective at equivalent doses .

Clinical Efficacy and Market Considerations

Condition ALA Efficacy vs. Alternatives Evidence Strength
Diabetic Neuropathy Superior to placebo in pain reduction (SYDNEY II trial); comparable to gabapentin but fewer side effects Level 1A
Metabolic Syndrome Reduces insulin resistance more effectively than metformin in preclinical models Preclinical
Neurodegeneration Slows cognitive decline in Alzheimer’s models; human trials less robust than donepezil Mixed

Market Note: ~15% of commercial ALA supplements show substandard potency due to S-LA contamination or degradation .

Biological Activity

Lipoic acid, specifically alpha-lipoic acid (ALA), is a potent antioxidant with a wide range of biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Alpha-Lipoic Acid

Alpha-lipoic acid is a naturally occurring compound that plays a crucial role in mitochondrial energy metabolism. It acts as a cofactor for several enzyme complexes involved in the oxidative decarboxylation of pyruvate and α-ketoglutarate, which are essential for ATP production. ALA exists in both oxidized (ALA) and reduced (dihydrolipoic acid, DHLA) forms, exhibiting unique properties that contribute to its biological activity.

Antioxidant Properties

Mechanisms of Action:

  • ALA possesses the ability to scavenge free radicals and reduce oxidative stress by regenerating other antioxidants such as glutathione and vitamins C and E.
  • It chelates metal ions, including iron and copper, which can catalyze the formation of reactive oxygen species (ROS) .

Research Findings:

  • Studies have demonstrated that ALA can significantly reduce markers of oxidative stress in various conditions, including diabetes and neurodegenerative diseases .
  • In vitro experiments showed that ALA protects neurons from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer's disease .

Therapeutic Applications

Diabetes Management:

  • ALA has been extensively studied for its role in improving insulin sensitivity and reducing neuropathic pain in diabetic patients. Clinical trials indicate that ALA supplementation can lead to significant improvements in glycemic control and neuropathic symptoms .

Neuroprotection:

  • The neuroprotective effects of ALA are attributed to its antioxidant properties and ability to modulate inflammatory pathways. Research suggests that ALA can mitigate neuronal damage in models of stroke and neurodegenerative diseases .

Cancer Research:

  • Preliminary studies indicate that ALA may have anticancer properties by inhibiting tumor growth and enhancing the efficacy of conventional chemotherapy agents. However, further clinical studies are needed to validate these findings .

Case Studies

  • Diabetic Neuropathy:
    • A randomized controlled trial involving 100 diabetic patients found that those receiving 600 mg/day of ALA showed significant reductions in neuropathic symptoms compared to the placebo group over 5 weeks .
  • Alzheimer's Disease:
    • In a study with Alzheimer's patients, supplementation with 600 mg/day of ALA resulted in improved cognitive function scores after 12 weeks, suggesting potential benefits for cognitive health .

Pharmacokinetics

ALA exhibits favorable pharmacokinetic properties:

  • Rapid absorption with peak plasma concentrations reached within 30 minutes post-ingestion.
  • High bioavailability allows for effective cellular uptake, making it suitable for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-lipoic acid
Reactant of Route 2
(S)-lipoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.